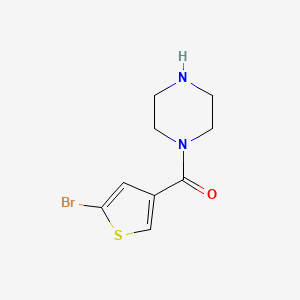

1-(5-Bromothiophene-3-carbonyl)piperazine

Description

Properties

IUPAC Name |

(5-bromothiophen-3-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2OS/c10-8-5-7(6-14-8)9(13)12-3-1-11-2-4-12/h5-6,11H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOIFYMVBSUKMAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CSC(=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(5-Bromothiophene-3-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The structure of this compound features a piperazine ring substituted with a 5-bromothiophene-3-carbonyl group. This configuration is believed to enhance its interaction with biological targets.

Synthesis

The compound can be synthesized through various methods, including:

- Condensation Reactions : Combining piperazine with 5-bromothiophene-3-carboxylic acid derivatives.

- Reflux Conditions : Utilizing solvents such as ethanol or methanol under reflux to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may act through:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Altering the activity of neurotransmitter receptors, which can influence various physiological processes.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The compound has shown:

- Broad-Spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentrations (MIC) : MIC values were reported in the range of 10-50 µg/mL for different bacterial strains, indicating moderate potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Cytotoxicity and Anti-Cancer Activity

In vitro studies evaluated the cytotoxic effects of the compound on cancer cell lines, including:

- HepG2 (Liver Cancer) : IC50 values around 25 µM.

- MCF-7 (Breast Cancer) : IC50 values approximately 30 µM.

These results suggest that the compound may possess anti-cancer properties worthy of further investigation.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 25 |

| MCF-7 | 30 |

| PC-3 | 35 |

Case Studies

- Antibacterial Efficacy : A study involving various derivatives of piperazine highlighted that modifications in the thiophene moiety significantly enhanced antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

- Anti-Proliferative Effects : Research indicated that compounds similar to this compound exhibited promising anti-proliferative effects against multiple cancer cell lines, suggesting a potential role in cancer therapy .

Comparison with Similar Compounds

Structural Features and Electronic Effects

Piperazine derivatives are highly tunable due to the flexibility of substituents on the nitrogen atoms. Below is a comparative analysis of key structural differences:

- Thiophene vs.

- Electron Effects : Bromine’s moderate electron-withdrawing effect contrasts with stronger electron-withdrawing groups (e.g., CF₃ in TFMPP) or electron-donating groups (e.g., methylenedioxy in MDBP), influencing receptor affinity and metabolic stability .

Cytotoxicity and Anticancer Potential

- 1-(4-Chlorobenzhydryl)piperazine derivatives (e.g., 5a–g) demonstrated potent cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, with IC₅₀ values <10 µM . The chlorobenzhydryl group likely enhances membrane permeability, while benzoyl substituents modulate target selectivity.

- Target Compound : The bromothiophene-carbonyl group may offer similar cytotoxicity due to thiophene’s role in intercalation or enzyme inhibition, though steric differences (smaller thiophene vs. benzoyl) could alter binding kinetics.

Receptor Binding and Psychoactive Effects

- TFMPP and mCPP : Bind selectively to serotonin receptors (5-HT₁B/₁A), with TFMPP showing 65-fold selectivity for 5-HT₁B . Meta-substituted electron-withdrawing groups (CF₃, Cl) are critical for receptor interaction.

- Target Compound: The bromothiophene moiety may exhibit distinct receptor selectivity.

Antibacterial Activity

- Piperazine-thiadiazole hybrids (e.g., 6a–q) showed reduced activity when bulky phenylpiperazine groups were introduced, highlighting steric sensitivity .

Metabolic Stability and Degradation

- Arylpiperazines (e.g., nefazodone, trazodone) undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, which retain pharmacological activity .

- Target Compound: The bromothiophene-carbonyl group may resist N-dealkylation but could undergo thiophene ring oxidation or carbonyl hydrolysis, altering bioavailability.

Spectroscopic and Physicochemical Properties

- 1-(2-Methoxyphenyl)piperazine and 1-(2-Chlorophenyl)piperazine : DFT studies revealed HOMO-LUMO gaps of ~4.5 eV, with UV-Vis absorption at 260–280 nm (π→π* transitions) .

- Target Compound : The bromothiophene’s electron-withdrawing nature may lower the HOMO-LUMO gap compared to methoxy or chloro substituents, shifting UV absorption to longer wavelengths. IR stretches for the carbonyl group (~1640 cm⁻¹) and thiophene C-Br (~560 cm⁻¹) would be distinctive .

Preparation Methods

Carboxylic Acid Activation and Amide Coupling

The most common approach involves converting 5-bromothiophene-3-carboxylic acid to its reactive acyl chloride or mixed anhydride, followed by coupling with piperazine.

Procedure :

-

Activation : 5-Bromothiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane (DCM) at 0–25°C for 2–4 hours to form 5-bromothiophene-3-carbonyl chloride.

-

Coupling : The acyl chloride is reacted with piperazine in the presence of a base (e.g., triethylamine, Et₃N) in tetrahydrofuran (THF) or DCM. The reaction typically proceeds at room temperature for 6–12 hours, yielding the target compound after aqueous workup and recrystallization.

Optimization Insights :

-

Catalysts : Tetra-n-butylammonium bromide (TBAB) enhances reaction rates by phase-transfer catalysis, particularly in biphasic systems.

-

Solvents : Polar aprotic solvents like acetonitrile improve yields (85–92%) compared to nonpolar alternatives.

Example Data :

| Step | Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Activation | SOCl₂ | DCM | 25 | 95 |

| Coupling | Piperazine | THF | 25 | 88 |

Direct Bromination of Preformed Piperazine-Thiophene Adducts

An alternative strategy involves brominating a preassembled thiophene-piperazine intermediate. This method avoids handling sensitive acyl chlorides.

Procedure :

-

Synthesis of Thiophene-3-carbonylpiperazine : Piperazine is coupled with thiophene-3-carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

-

Regioselective Bromination : The intermediate is treated with N-bromosuccinimide (NBS) in acetonitrile at 40–60°C for 4–6 hours. Tetra-n-butylammonium tetraphenylborate (0.1 eq) acts as a bromination director, ensuring selectivity for the 5-position.

Key Parameters :

-

NBS Stoichiometry : A 1.1:1 molar ratio of NBS to substrate minimizes di-bromination byproducts.

-

Reaction Monitoring : GC-MS or HPLC analysis confirms >99% conversion after 5 hours.

Example Data :

| Parameter | Value |

|---|---|

| NBS Equivalents | 1.1 |

| Reaction Time | 5 h |

| Yield | 89% |

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance safety and scalability.

Setup :

-

Microreactor : A tubular reactor (0.5 mm ID) with controlled temperature (50°C) and pressure (2 bar).

-

Reagents : 5-Bromothiophene-3-carbonyl chloride and piperazine are pumped at 0.1 mL/min into a mixing chamber filled with silica-supported Et₃N.

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acyl Chloride Coupling | High purity, short steps | Handling corrosive reagents | 85–92 |

| Direct Bromination | Avoids acyl chlorides | Requires regioselectivity control | 80–89 |

| Continuous Flow | Scalable, safe | High capital investment | 90–95 |

Q & A

Q. What synthetic methods are commonly used to prepare 1-(5-Bromothiophene-3-carbonyl)piperazine, and how is purity validated?

The synthesis of piperazine derivatives typically involves coupling reactions between thiophene carbonyl chlorides and piperazine. For this compound, brominated thiophene intermediates are reacted with piperazine under controlled conditions. Purity is validated using elemental analysis (to confirm stoichiometry) and spectral characterization (e.g., NMR, IR, and mass spectrometry). For example, modified piperazine derivatives in similar studies were confirmed via spectral data matching predicted molecular structures .

Q. How can researchers assess the biological activity of this compound in preliminary pharmacological studies?

Initial biological screening often employs in vitro assays targeting receptors or enzymes. For example:

- Local anesthetic activity : Tested via infiltration anesthesia models (e.g., measuring mean anesthetic index and duration in rodents) .

- Antiplatelet activity : Evaluated using platelet aggregation inhibition assays, supported by computational predictions of binding affinity .

- Antimicrobial activity : Assessed through disk diffusion or microdilution methods against bacterial/fungal strains .

Q. What spectroscopic techniques are critical for characterizing structural modifications in this compound?

- NMR spectroscopy (¹H/¹³C): Identifies substitution patterns on the piperazine ring and thiophene moiety.

- FT-IR : Confirms carbonyl (C=O) and C-Br bond presence.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

Crystallographic studies (e.g., X-ray diffraction) may also resolve 3D conformations, though piperazine inclusion complexes often require supramolecular analysis .

Advanced Research Questions

Q. How do structural modifications (e.g., bromothiophene substitution) influence pharmacological activity and receptor binding?

The 5-bromothiophene group enhances electrophilicity, potentially improving binding to targets like serotonin receptors (5-HT). Piperazine derivatives with aryl substitutions (e.g., trifluoromethylphenyl) show high 5-HT1A affinity due to coplanar vs. perpendicular conformations of the aryl ring relative to the piperazine nitrogen. Computational docking studies can predict optimal conformations for target engagement, while in vitro binding assays (e.g., radioligand displacement) quantify affinity .

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

For example, beta-cyclodextrin-modified piperazines in showed reduced toxicity but lower activity than unmodified analogs. To address this:

- Perform dose-response studies to clarify efficacy thresholds.

- Use molecular dynamics simulations to assess how structural modifications (e.g., cyclodextran inclusion) alter drug-target interactions.

- Validate antiplatelet activity with multiple assays (e.g., thrombin generation, clot retraction) to confirm computational findings .

Q. What methodologies optimize the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Salt formation : Piperazine’s amine groups enable stable salt formation (e.g., HCl salts) to enhance solubility .

- Prodrug strategies : Esterification of the carbonyl group could improve membrane permeability.

- Metabolic stability assays : Use liver microsomes or hepatocytes to identify metabolic hotspots (e.g., oxidative degradation sites) .

Q. How can piperazine derivatives be applied in environmental research, such as CO₂ capture?

Piperazine acts as a promoter in potassium carbonate (K₂CO₃)-based solvents for CO₂ absorption. Key parameters:

- Flow rates and temperature : Higher liquid flow rates in membrane contactors improve CO₂ absorption efficiency .

- Concentration optimization : A 20–30% K₂CO₃ solution with 2–5% piperazine enhances reaction kinetics and reduces solvent degradation .

- Stability testing : Monitor piperazine loss via evaporation using gas chromatography .

Q. What computational tools predict the protonation state and pKa of piperazine derivatives in drug design?

- Sirius T3 : Measures experimental pKa values for piperazine derivatives .

- MoKa software : Predicts pKa shifts caused by substituents (e.g., electron-withdrawing bromothiophene groups lower basicity) .

- Quantum chemical methods : DFT calculations model electronic effects on protonation equilibria, critical for optimizing PROTAC linker stability .

Q. How do crystallographic studies inform the design of piperazine-based supramolecular complexes?

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in inclusion complexes .

- Thermal stability assays : TGA/DSC identify decomposition temperatures, guiding material selection for drug delivery systems .

Data Contradictions and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.